5-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
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Overview
Description
5-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a heterocyclic organic compound that belongs to the quinoline family It is characterized by the presence of a bromine atom at the 5th position and a carboxylic acid group at the 8th position on the tetrahydroquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid typically involves the bromination of 1,2,3,4-tetrahydroquinoline followed by carboxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position. The carboxylation step can be achieved through various methods, including the use of carbon dioxide under high pressure or the reaction with a suitable carboxylating agent .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic systems to enhance the yield and selectivity of the desired product. The choice of solvents, temperature, and reaction time are optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to different tetrahydroquinoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have different functional groups replacing the bromine atom or modifying the carboxylic acid group .
Scientific Research Applications
5-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 5-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to biological molecules. The compound can inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: Lacks the bromine atom and carboxylic acid group, making it less reactive.
5-Bromo-1,2,3,4-tetrahydroquinoline: Similar structure but without the carboxylic acid group.
8-Carboxy-1,2,3,4-tetrahydroquinoline: Similar structure but without the bromine atom.
Uniqueness
5-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is unique due to the presence of both the bromine atom and carboxylic acid group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Biological Activity
5-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C10H10BrNO2
Molecular Weight: 256.10 g/mol
The compound features a bromine atom at the 5-position and a carboxylic acid group at the 8-position of the tetrahydroquinoline scaffold. This unique structure may enhance its biological activity compared to other similar compounds lacking these modifications .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's mechanism may involve disrupting cellular processes in microorganisms .
Anticancer Potential
The compound has also been investigated for anticancer properties . Preliminary studies suggest that it may inhibit certain enzymes or cellular pathways involved in cancer progression. For example, it has shown promise in modulating enzyme activity related to tumor growth .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like this compound. The presence of the bromine atom and carboxylic acid group is believed to enhance its interaction with biological targets .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit specific enzymes linked to cancer and microbial growth. For instance:
These findings highlight the compound's potential as a lead for drug development targeting these enzymes.
The proposed mechanism of action involves binding interactions with various biological targets. This interaction may lead to the modulation of metabolic pathways critical in disease processes .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | CAS Number | Similarity Index |
---|---|---|
6-Bromo-1,2,3,4-tetrahydroquinoline | 22190-35-8 | 0.98 |
5-Bromo-1,2,3,4-tetrahydroquinoline | 114744-50-2 | 0.94 |
7-Bromo-1,2,3,4-tetrahydroquinoline HCl | 1195901-53-1 | 0.98 |
This table illustrates that while these compounds share structural similarities, the unique combination of functional groups in this compound may contribute to its distinct biological activities .
Properties
Molecular Formula |
C10H10BrNO2 |
---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
5-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO2/c11-8-4-3-7(10(13)14)9-6(8)2-1-5-12-9/h3-4,12H,1-2,5H2,(H,13,14) |
InChI Key |
GGDNPZSWPWOVGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2NC1)C(=O)O)Br |
Origin of Product |
United States |
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